2-[4-(2-Hydroxy-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propoxy)phenyl]ethanimidic acid

Catalog No.
S15652384
CAS No.
81346-72-7
M.F
C14H22N2O3
M. Wt
272.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(2-Hydroxy-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-...

CAS Number

81346-72-7

Product Name

2-[4-(2-Hydroxy-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propoxy)phenyl]ethanimidic acid

IUPAC Name

2-[4-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide

Molecular Formula

C14H22N2O3

Molecular Weight

272.37 g/mol

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/i1D3,2D3

InChI Key

METKIMKYRPQLGS-WFGJKAKNSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O

The compound 2-[4-(2-Hydroxy-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propoxy)phenyl]ethanimidic acid is a complex organic molecule characterized by its unique structure, which includes a biphenyl moiety and various functional groups such as hydroxyl and amino groups. This compound is notable for its potential applications in pharmaceuticals and materials science due to its intricate chemical properties.

The chemical reactivity of this compound primarily involves nucleophilic substitutions and acylation reactions due to the presence of hydroxyl and amino functional groups. These reactions can facilitate the formation of derivatives that may exhibit enhanced biological activity or altered physical properties. The specific conditions under which these reactions occur can significantly influence the yield and purity of the resulting products.

Preliminary studies suggest that this compound may exhibit various biological activities, including potential anti-inflammatory and analgesic effects. The presence of the amino group allows for interactions with biological targets such as receptors or enzymes, which could lead to therapeutic effects. Further pharmacological studies are necessary to elucidate its complete biological profile.

The synthesis of 2-[4-(2-Hydroxy-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propoxy)phenyl]ethanimidic acid can be achieved through several methods:

  • Multi-step Synthesis: This involves the sequential addition of functional groups to a core structure. Starting from simpler precursors, each step introduces new functionalities while maintaining high yields.
  • Reflux Conditions: Many reactions can be conducted under reflux conditions to enhance reaction rates and improve yields. This method is particularly useful in forming complex structures.
  • Use of Catalysts: Employing catalysts can facilitate specific reactions, making them more efficient and selective.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents can also be part of the synthesis strategy to reduce waste and improve sustainability.

The applications of this compound are diverse:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: Its unique chemical structure could be advantageous in creating novel materials with specific properties.
  • Research: It may be used in biochemical studies to understand interactions at the molecular level.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • In vitro Studies: Using cell cultures to evaluate the biological effects and mechanisms of action.
  • In vivo Studies: Testing in animal models to observe pharmacokinetics and therapeutic efficacy.

Several compounds share structural similarities with 2-[4-(2-Hydroxy-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propoxy)phenyl]ethanimidic acid, including:

  • Atenolol: A beta-blocker used primarily for cardiovascular conditions; it has similar amino and hydroxyl functionalities but differs in its core structure.
  • Propranolol: Another beta-blocker that exhibits anti-hypertensive properties; it shares some structural elements but has distinct pharmacological profiles.
  • Metoprolol: A selective beta-1 adrenergic antagonist with a similar mechanism of action but varying side effects and efficacy profiles.

Comparison Table

Compound NameCore Structure TypeFunctional GroupsPrimary Application
2-[4-(...)]BiphenylHydroxyl, AminoPotential therapeutic agent
AtenololAromatic amineHydroxylCardiovascular drug
PropranololAromatic amineHydroxylCardiovascular drug
MetoprololAromatic amineHydroxylCardiovascular drug

This comparison highlights the uniqueness of 2-[4-(2-Hydroxy-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propoxy)phenyl]ethanimidic acid, particularly in its complex structure and potential applications that may not be fully realized by other similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

272.20070304 g/mol

Monoisotopic Mass

272.20070304 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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